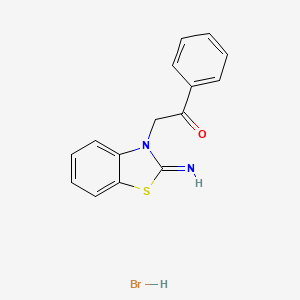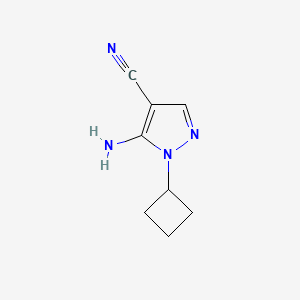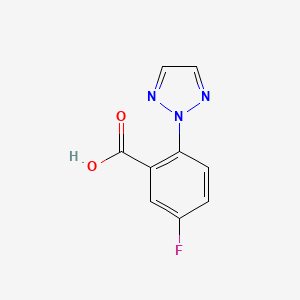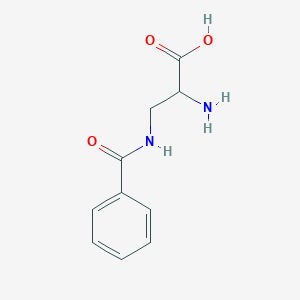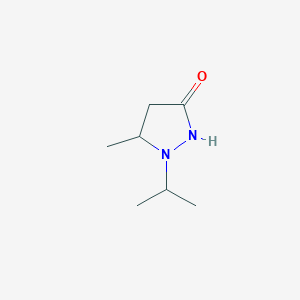
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is a chemical compound belonging to the pyrazolidinone class This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and an isopropyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 1-isopropylhydrazine with 2-methyl-2-oxopropanoic acid under acidic conditions can yield the desired pyrazolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolidinone ring.
Aplicaciones Científicas De Investigación
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolidinone derivative with different substituents.
5-Methyl-1H-benzimidazol-2-ylpropan-1-ol: A compound with a similar structure but different functional groups.
Uniqueness
1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and isopropyl group makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
740741-79-1 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
5-methyl-1-propan-2-ylpyrazolidin-3-one |
InChI |
InChI=1S/C7H14N2O/c1-5(2)9-6(3)4-7(10)8-9/h5-6H,4H2,1-3H3,(H,8,10) |
Clave InChI |
ROSMNIILOHBKPL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)NN1C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
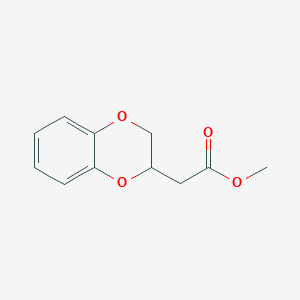
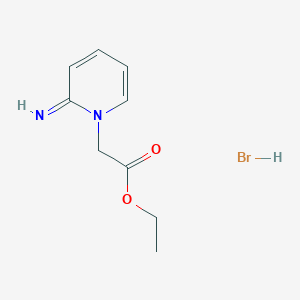
![7-Chloro-5-ethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8706723.png)
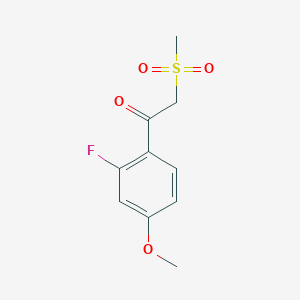
![5-Amino-1H-pyrrolo[3,2-b]pyridin-1-ol](/img/structure/B8706729.png)
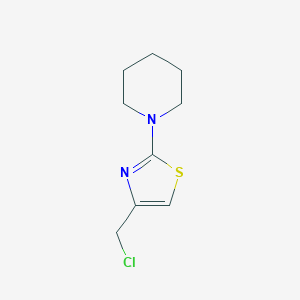
![4-[2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)ethoxy]benzaldehyde](/img/structure/B8706746.png)
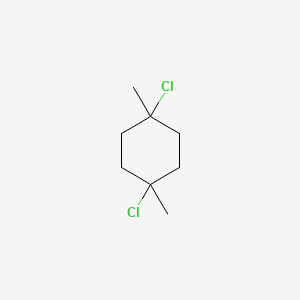
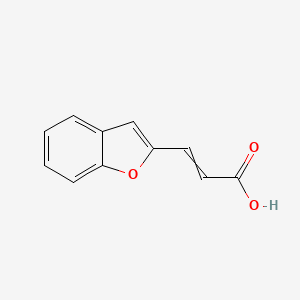
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8706778.png)
